molecular formula C15H22N2O B14600766 2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone CAS No. 60868-04-4

2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone

Cat. No.: B14600766
CAS No.: 60868-04-4
M. Wt: 246.35 g/mol
InChI Key: VWFKLVGFJYNHLA-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanone Moiety: The propanone moiety can be introduced through a Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-butanone: Similar structure with an additional carbon in the propanone moiety.

    2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-pentanone: Similar structure with two additional carbons in the propanone moiety.

    2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-hexanone: Similar structure with three additional carbons in the propanone moiety.

Uniqueness

2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

60868-04-4

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-methyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H22N2O/c1-13(12-17-10-8-16(2)9-11-17)15(18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

VWFKLVGFJYNHLA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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